molecular formula C10H14BBrO3 B13106804 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13106804
M. Wt: 272.93 g/mol
InChI Key: DHWBDQIMTRASPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile furan-based boronic ester pinacol ester. This compound is a valuable synthetic building block in organic chemistry and materials science research. Its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , to construct biaryl and heterobiaryl structures prevalent in pharmaceuticals and functional materials. The presence of both a reactive boronic ester and a bromine substituent on the furan ring makes it a unique multifunctional reagent for sequential and selective derivatization. It can undergo palladium-catalyzed coupling at the carbon-bromine bond or participate in a separate coupling reaction via its boronic ester functional group . For Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Properties

Molecular Formula

C10H14BBrO3

Molecular Weight

272.93 g/mol

IUPAC Name

2-(3-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)8-7(12)5-6-13-8/h5-6H,1-4H3

InChI Key

DHWBDQIMTRASPX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)Br

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromofuran with boronic acids or boronate esters under palladium-catalyzed conditions. The process is characterized by mild reaction conditions and high selectivity.

Preparation Methods

Method 1: Suzuki-Miyaura Coupling

This method utilizes palladium-catalyzed cross-coupling between 3-bromofuran and pinacolborane or other boronic esters.

Procedure:

  • Combine 3-bromofuran (1 equivalent), pinacolborane (1.05 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous toluene.
  • Add a base such as cesium carbonate (Cs₂CO₃) to facilitate the coupling reaction.
  • Heat the mixture at 120°C for approximately 16 hours.
  • Cool the reaction mixture to room temperature and filter through Celite.
  • Purify the crude product using column chromatography (e.g., silica gel with a pentane/ethyl acetate solvent system).

Advantages:

  • High yield (~70%).
  • Compatibility with various functional groups.

Notes:

  • The choice of catalyst and base significantly affects the reaction efficiency.

Method 2: Direct Boronation

This method involves direct boronation of 3-bromofuran using pinacolborane in the presence of magnesium sulfate as a desiccant.

Procedure:

  • Dissolve 3-bromofuran in dry dichloromethane under an argon atmosphere.
  • Add magnesium sulfate and pinacolborane to the solution.
  • Stir the mixture at room temperature for 16 hours.
  • Filter through Celite to remove solids.
  • Purify via recrystallization or chromatography.

Advantages:

  • Simple setup without requiring high temperatures.
  • Avoids harsh reagents.

Challenges:

  • Longer reaction times compared to Suzuki coupling.

Method 3: Halogen Exchange Followed by Boronation

This involves halogen-lithium exchange on 3-bromofuran followed by reaction with pinacolborane.

Procedure:

  • Cool a solution of 3-bromofuran in dry tetrahydrofuran (THF) to -78°C.
  • Add n-butyllithium dropwise to initiate halogen-lithium exchange.
  • React the resulting furan-lithium intermediate with pinacolborane at low temperatures (-60°C).
  • Warm the mixture to room temperature and quench with acetic acid.
  • Extract and purify as needed.

Advantages:

  • High selectivity for boronation at desired positions.
  • Suitable for large-scale synthesis.

Challenges:

  • Requires precise temperature control.

Comparative Analysis of Methods

Method Yield Reaction Time Temperature Complexity
Suzuki-Miyaura Coupling ~70% ~16 hours High (120°C) Moderate
Direct Boronation Moderate (~50%) ~16 hours Room Temperature Low
Halogen Exchange + Boronation High (~80%) ~14 hours Low (-78°C to RT) High

Chemical Reactions Analysis

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparison with Similar Compounds

Key Observations :

  • Bromine in the furan ring (target compound) increases electrophilicity at the boron center compared to electron-donating groups like methoxy or methyl .
  • Bulky substituents (e.g., anthryl in AnthBpin) hinder reactivity in cross-couplings due to steric shielding .

Cross-Coupling Efficiency

  • Target Compound : Bromine’s electron-withdrawing nature may enhance oxidative addition in palladium-catalyzed reactions, though direct evidence is lacking.
  • 2-(4-Methoxybenzyl)-... : Achieved 83% yield in synthesis using UiO-Co catalysts, suggesting efficient borylation under mild conditions .
  • 2-(5-Chloro-2-methylphenyl)-... : Lower yield (26%) due to steric challenges from the ortho-methyl group .
  • AnthBpin : Used in synthesizing polyaromatic systems, leveraging its stability and planar structure .

Medicinal Chemistry

  • show antitumor activity by inhibiting glycolysis in prostate cancer .

Biological Activity

Overview

2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound belonging to the class of boronic esters. Its unique structure, featuring a bromofuran moiety attached to a dioxaborolane ring, provides significant potential for various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC10H14BBrO3
Molecular Weight272.93 g/mol
IUPAC Name2-(3-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
InChIInChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)8-7(12)5-6-13-8/h5-6H,1-4H3
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)Br

Synthesis

The synthesis of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromofuran with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions generally include:

  • Base : Potassium carbonate
  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
  • Atmosphere : Inert (nitrogen or argon)

This process allows for efficient formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .

The mechanism of action in biological contexts primarily revolves around its role in facilitating carbon-carbon bond formation. In the Suzuki-Miyaura coupling process:

  • Formation of Palladium Complex : The boronic ester forms a complex with the palladium catalyst.
  • Transmetalation : The organic group is transferred from boron to palladium.
  • Reductive Elimination : This step produces the desired carbon-carbon bond while regenerating the palladium catalyst .

Antimicrobial Properties

Studies have indicated that compounds containing bromofuran moieties exhibit antimicrobial properties. The presence of the bromine atom enhances the compound's reactivity and potential interaction with biological targets. For instance:

  • In vitro studies demonstrated that derivatives of bromofuran possess significant antibacterial activity against various strains of bacteria .

Anticancer Activity

Research has also explored the anticancer potential of similar compounds. For example:

  • Case Study : A derivative containing a bromofuran structure was tested against cancer cell lines (e.g., MCF-7 and HeLa cells). Results indicated that these compounds could induce apoptosis and inhibit cell proliferation .

Mechanistic Insights

The biological activities are thought to be linked to:

  • Interaction with DNA : Some studies suggest that bromofuran compounds can intercalate into DNA strands, disrupting replication and transcription processes.

Comparative Analysis with Similar Compounds

Compound NameActivity TypeNotable Features
2-BromofuranAntimicrobialLacks boronic ester moiety
3-Bromofuran-2-yl)methyl acetateAnticancerDifferent functional groups alter reactivity
(3-Bromofuran-2-yl)methanolAntimicrobialSimilar structure but different reactivity

This comparison highlights the unique reactivity and versatility of 2-(3-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various chemical transformations and biological applications.

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